Methylcarrabioside 4'-sulfate
Description
Contextualization within Marine Polysaccharide Derivatives
Methylcarrabioside (B157825) 4'-sulfate is intrinsically linked to carrageenans, a family of high-molecular-weight sulfated polysaccharides extracted from certain species of red seaweeds. mdpi.com Carrageenans are composed of repeating disaccharide units of alternating α-D-galactose and β-D-galactose residues. mdpi.com The specific type of carrageenan is defined by the number and position of sulfate (B86663) groups on these galactose units.
The synthesis of methylcarrabioside 4'-sulfate has been achieved through the glycosylation of methyl 3,6-anhydro-2-O-benzyl-α-D-galactopyranoside with a protected galactopyranosyl bromide, followed by selective debenzylation, sulfation, and deprotection. nih.gov This synthetic route allows for the production of a pure standard for analytical and conformational studies.
Significance as a Disaccharide Moiety in Complex Carbohydrates
By isolating and characterizing specific disaccharide fragments like this compound, researchers can gain a deeper understanding of the parent polysaccharide's architecture, including its sulfation pattern, glycosidic linkages, and stereochemistry. Conformational studies of this compound, utilizing techniques such as 1D and 2D NMR spectroscopy and molecular mechanics calculations, provide valuable data on the three-dimensional shape of the molecule. nih.gov This information is essential for understanding how the polysaccharide interacts with its environment and other molecules.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.
| Property | Value |
| Chemical Formula | C13H22O13S |
| Related Compounds | Methylcarrabioside, Methylcarrabioside 2,4'-disulfate |
| Parent Polysaccharide | Carrageenan |
| Key Functional Groups | Sulfate ester, Hydroxyl groups |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132895-19-3 |
|---|---|
Molecular Formula |
C13H21KO13S |
Molecular Weight |
456.46 g/mol |
IUPAC Name |
potassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3S,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O13S.K/c1-21-12-8(17)11-10(5(24-12)3-22-11)25-13-7(16)6(15)9(4(2-14)23-13)26-27(18,19)20;/h4-17H,2-3H2,1H3,(H,18,19,20);/q;+1/p-1/t4-,5+,6-,7-,8-,9+,10?,11+,12+,13+;/m1./s1 |
InChI Key |
SEQHRSARETVHCN-JYKRROPNSA-M |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
Synonyms |
MACS 4-S methyl alpha-carrabioside 4'-sulfate methylcarrabioside 4'-sulfate |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis
Conformational Studies via Molecular Mechanics Calculations
Molecular mechanics (MM) and molecular dynamics (MD) simulations serve as powerful computational tools to explore the conformational landscape of flexible molecules like Methylcarrabioside (B157825) 4'-sulfate. These methods provide detailed insights into the molecule's preferred shapes, the flexibility of its glycosidic linkages, and the influence of its environment on its structure.
Research on related sulfated disaccharides, such as chondroitin (B13769445) sulfate (B86663) and iota-carrageenan, demonstrates the utility of this approach. nih.govnih.gov In these studies, specialized force fields developed for carbohydrates, such as GLYCAM06 and the Carbohydrate Solution Force Field (CSFF), are employed to accurately model the atomic interactions. nih.govnih.gov MD simulations, often performed using software packages like GROMACS or NAMD, track the movements of atoms over time, revealing the dynamic nature of the oligosaccharide. nih.govnih.gov
These computational studies generate detailed data on the probable distribution of conformers, intramolecular hydrogen bonding patterns, and interactions with solvent molecules, which are crucial for interpreting experimental data and understanding the molecule's behavior in a biological context. mdpi.com
| Parameter/Analysis | Description | Relevance to Methylcarrabioside 4'-sulfate |
|---|---|---|
| Glycosidic Torsion Angles (φ/ψ) | Defines the relative orientation of the two sugar rings linked by the glycosidic bond. nih.gov | Determines the overall 3D shape and conformational flexibility of the molecule. |
| Potential Energy Surface (PES) | A map of the energy of the molecule as a function of its geometry, often the φ/ψ angles. nih.gov | Identifies low-energy, stable conformations and the energy barriers between them. |
| Intra- and Intermolecular Hydrogen Bonds | Analysis of hydrogen bonds within the oligosaccharide and with surrounding water molecules. mdpi.com | Reveals key interactions that stabilize specific conformations and mediate solubility. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation between the atoms of a simulation snapshot and a reference structure. | Indicates the stability of the molecule's conformation over the course of the simulation. |
| Force Field | The set of equations and parameters used to calculate the potential energy of the system (e.g., GLYCAM06, CHARMM). nih.gov | The choice of force field is critical for achieving an accurate representation of the molecule's behavior. |
X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Definitive Structural Elucidation
While computational methods explore the dynamic nature of molecules in solution, X-ray crystallography and micro-electron diffraction (MicroED) provide the definitive, static, atomic-resolution structure of a molecule in its crystalline state. fu-berlin.denih.gov These techniques are considered the gold standard for structural elucidation.
A significant challenge for many complex carbohydrates, including sulfated oligosaccharides, is the difficulty of growing single crystals large enough for conventional X-ray crystallography. nih.gov The MicroED technique, a modern cryo-electron microscopy method, overcomes this limitation by enabling structure determination from nanocrystals that are billions of times smaller than those required for X-ray diffraction. nih.govresearchgate.net In MicroED, a beam of electrons is used to obtain a diffraction pattern from a continuously rotated, frozen-hydrated nanocrystal. researchgate.net The resulting data can be processed using standard crystallographic software to yield atomic-resolution structures. acs.org This technique has proven powerful for the unambiguous structural determination of small organic molecules and complex natural products, often directly from powder samples. nih.gov
Although a specific single-crystal structure for this compound is not available in the surveyed public-domain literature, the data that would be obtained from such an analysis are well-defined. The table below illustrates the typical crystallographic data generated from a successful X-ray or MicroED experiment, providing the fundamental information for a definitive structural assignment.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The types and numbers of atoms in one molecule of the compound. | C₁₃H₂₁O₁₃S⁻ |
| Crystal System | One of the seven crystal systems describing the lattice symmetry (e.g., Monoclinic, Orthorhombic). mdpi.comarizona.edu | Orthorhombic |
| Space Group | Describes the symmetry of the crystal, including translational symmetry elements. mdpi.comarizona.edu | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | a = 5.40 Å, b = 6.89 Å, c = 7.90 Å, α = β = γ = 90° |
| Volume (V) | The volume of the unit cell. mdpi.com | 293.64 ų |
| Z | The number of molecules per unit cell. mdpi.com | 4 |
| Resolution (Å) | A measure of the level of detail resolved in the electron density map. Lower numbers indicate higher resolution. nih.gov | 1.0 Å |
Biosynthetic Considerations Relevant to Sulfated Carbohydrates
General Pathways for Glycosaminoglycan (GAG) Sulfation
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units, typically consisting of an amino sugar and a uronic acid. wikipedia.org Major classes of GAGs include chondroitin (B13769445) sulfate (B86663), dermatan sulfate, heparan sulfate, and keratan (B14152107) sulfate. With the exception of hyaluronic acid, these GAGs are covalently attached to core proteins to form proteoglycans and undergo extensive modification by sulfation. sigmaaldrich.com This sulfation is a dynamic and complex post-translational modification that occurs in the Golgi apparatus and is essential for the biological activities of GAGs. annualreviews.orgnih.gov The degree and position of sulfate groups on the GAG chain create enormous structural diversity, enabling them to interact with a vast number of proteins and regulate various physiological and pathological processes. annualreviews.orgacs.org
The addition of sulfate groups to the carbohydrate backbone is catalyzed by a family of enzymes known as sulfotransferases (STs). annualreviews.org In eukaryotic cells, these enzymes are primarily located in the Golgi apparatus, where they transfer a sulfonyl group from a universal donor molecule to a specific hydroxyl or amino group on the acceptor carbohydrate. annualreviews.orgwikipedia.org The human genome contains genes for over 30 distinct Golgi-associated sulfotransferases that modify glycans, highlighting their importance in generating structural diversity. annualreviews.orgresearchgate.net
These enzymes exhibit high specificity, recognizing not only the target monosaccharide but also the sequence of neighboring sugar residues within the polysaccharide chain. glycoforum.gr.jp This specificity is fundamental to creating the precise sulfation patterns required for GAG function. Sulfotransferases are categorized into different families based on their substrate specificity. For instance, in the biosynthesis of chondroitin sulfate, chondroitin 4-O-sulfotransferases (C4STs) and chondroitin 6-O-sulfotransferases (C6STs) catalyze the sulfation at the C4 and C6 positions of the N-acetylgalactosamine (GalNAc) residues, respectively. wikipedia.orgglycoforum.gr.jp
| Sulfotransferase Family | Abbreviation | Function | Target Residue/Position | Cited Sources |
|---|---|---|---|---|
| Carbohydrate Sulfotransferase 1 | CHST1 (KSGal6ST) | Catalyzes 6-O-sulfation of galactose in keratan sulfate. | Galactose | frontiersin.org |
| Carbohydrate Sulfotransferase 6 | CHST6 | Mediates the 6-O-sulfation of N-acetylglucosamine (GlcNAc) in corneal keratan sulfate. | GlcNAc | wikipedia.org |
| GalNAc 4-O-Sulfotransferases | C4STs | Catalyze the transfer of sulfate to the 4-O-position of GalNAc in chondroitin sulfate. | GalNAc (4-O-position) | wikipedia.orgglycoforum.gr.jp |
| GalNAc 4-Sulfate 6-O-Sulfotransferase | GalNAc4S-6ST | Transfers sulfate to the 6-O-position of a 4-O-sulfated GalNAc residue. | GalNAc(4S) (6-O-position) | wikipedia.orgglycoforum.gr.jp |
| Heparan Sulfate 2-O-Sulfotransferase | HS2ST | Catalyzes the 2-O-sulfation of uronic acid residues in heparan sulfate. | Glucuronic Acid / Iduronic Acid | glycoforum.gr.jp |
| N-deacetylase/N-sulfotransferase | NDST | Performs N-deacetylation and subsequent N-sulfation of GlcNAc residues in heparan sulfate. | Glucosamine (B1671600) (N-position) | plos.org |
In all eukaryotic sulfation reactions, the universal sulfuryl group donor is 3'-phosphoadenosine 5'-phosphosulfate, commonly known as PAPS. sigmaaldrich.comwikipedia.orgresearchgate.net PAPS is synthesized in the cytosol from inorganic sulfate and two molecules of ATP in a two-step enzymatic process. wikipedia.orgyoutube.com
Step 1: ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. wikipedia.orgresearchgate.net
Step 2: APS kinase then catalyzes the phosphorylation of the 3'-hydroxyl group of APS using another molecule of ATP, yielding PAPS. wikipedia.orgresearchgate.net
Enzymatic Machinery for Carbohydrate Backbone Elongation
The synthesis of the polysaccharide backbone of GAGs is carried out by a group of enzymes called glycosyltransferases, which are also located in the Golgi apparatus. wikipedia.orgglycoforum.gr.jp These enzymes are responsible for the sequential and alternating addition of monosaccharide units from nucleotide sugar donors to a growing chain. glycoforum.gr.jp The process is not template-driven like protein or nucleic acid synthesis, which allows for significant structural variability. wikipedia.org
For example, the biosynthesis of the chondroitin sulfate backbone involves the coordinated action of multiple enzymes with two distinct glycosyltransferase activities: glucuronyltransferase and N-acetylgalactosaminyltransferase. glycoforum.gr.jp These activities are performed by enzymes such as chondroitin synthases (ChSy) and chondroitin polymerizing factor (ChPF), which work together to alternately add glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) to the non-reducing end of the chain. glycoforum.gr.jp
In many cases, the synthesis of GAG chains is initiated on a specific core protein. For chondroitin sulfate and heparan sulfate, this initiation occurs on a serine residue within the core protein via a common tetrasaccharide linker sequence: -Xylose-Galactose-Galactose-Glucuronic Acid-. sigmaaldrich.com The addition of the first sugar of the repeating disaccharide unit to this linker determines whether a chondroitin/dermatan sulfate chain or a heparan sulfate chain will be synthesized. sigmaaldrich.com In some GAGs, such as keratan sulfate, the processes of chain elongation and sulfation can be tightly coupled and occur concomitantly. annualreviews.org
| Enzyme/Family | Function | Polysaccharide | Cited Sources |
|---|---|---|---|
| Chondroitin Synthases (e.g., ChSy-1, -2, -3) | Possess both GlcAT-II and GalNAcT-II activity for chain polymerization. | Chondroitin Sulfate | glycoforum.gr.jp |
| Chondroitin Polymerizing Factor (ChPF) | Works with Chondroitin Synthases to enhance the polymerization process. | Chondroitin Sulfate | glycoforum.gr.jp |
| Exostosins (EXT1, EXT2) | Possess both GlcNAc and GlcA transferase activities for chain polymerization. | Heparan Sulfate | plos.org |
| β-1,3-N-acetyl-glucosaminyltransferase (β3GnT) | Adds GlcNAc to the growing chain. Part of the elongation complex. | Keratan Sulfate | frontiersin.org |
| β-1,4-galactosyltransferase (β4GalT) | Adds galactose to the growing chain. Part of the elongation complex. | Keratan Sulfate | frontiersin.org |
| Cellulose (B213188) Synthase (CesA) | Utilizes UDP-glucose to polymerize β(1→4)-linked cellulose chains. | Cellulose | wikipedia.org |
Enzymatic Transformations and Modifications of Sulfated Carbohydrates
Sulfatase Activity and Desulfation Studies
Sulfatases (EC 3.1.6.-) are a class of esterase enzymes that catalyze the hydrolysis of sulfate (B86663) esters from a wide array of biological molecules, including carbohydrates, proteins, and steroids. wikipedia.org In the context of sulfated carbohydrates, they play a pivotal role by removing sulfate groups, a necessary step for the complete breakdown of the polysaccharide backbone by other enzymes. frontiersin.orgnih.gov This desulfation can occur before or after the polymer is broken down into smaller oligosaccharides. asm.org
The general reaction catalyzed by a sulfatase is: R−OSO₃⁻ + H₂O → R−OH + HSO₄⁻ wikipedia.org
All known carbohydrate sulfatases require a post-translational modification within their active site, where a specific cysteine or serine residue is converted to a formylglycine (FGly). mdpi.com This modification is essential for catalytic activity.
Carbohydrate sulfatases are highly specific, not just for the presence of a sulfate group, but also for the type of sugar it is attached to, the position of sulfation on the sugar ring, and the surrounding glycosidic linkages. frontiersin.orgmdpi.com This exquisite specificity is dictated by the protein regions outside the highly conserved catalytic site, which are responsible for recognizing the carbohydrate portion of the substrate. mdpi.com
In the degradation of carrageenans, the parent polysaccharides of Methylcarrabioside (B157825) 4'-sulfate, several specific sulfatases are involved. Marine bacteria, such as Pseudoalteromonas carrageenovora and Zobellia galactanivorans, have developed complex enzymatic systems, often organized in Polysaccharide Utilization Loci (PULs), to break down these polymers. frontiersin.orgnih.govasm.org
For ι-carrageenan, which contains repeating units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate, the removal of both sulfate groups is necessary for complete catabolism. An endo-ι-carrageenan-sulfatase has been characterized that specifically removes the sulfate at the 4-position of the galactose residue. frontiersin.org Similarly, specific sulfatases exist that target the 2-sulfate group on the anhydrogalactose unit. asm.org The degradation of κ-carrageenan involves sulfatases that act on galactose-4-sulfate. researchgate.net The specificity of these enzymes is crucial, as the desulfated polysaccharide or oligosaccharide becomes a substrate for subsequent degradation by carrageenases (a type of glycoside hydrolase or lyase). asm.org
Table 1: Examples of Characterized Marine Carbohydrate Sulfatases
| Enzyme Name/Type | Source Organism | Substrate Specificity | Mode of Action | Reference |
|---|---|---|---|---|
| ι-carrageenan-4-O-sulfatase | Pseudoalteromonas sp. | Removes sulfate from the C4 position of galactose in ι-carrageenan. | Endo-acting | frontiersin.org |
| PhSulf1 (DA2S sulfatase) | Pseudoalteromonas haloplanktis LL1 | Removes sulfate from the C2 position of 3,6-anhydro-α-D-galactose in ι-carrageenan. | Endo-acting | asm.org |
| PhSulf2 (G4S sulfatase) | Pseudoalteromonas haloplanktis LL1 | Removes sulfate from the C4 position of β-D-galactose in ι-carrageenan. | Endo/Exo-acting | asm.org |
| S1_7 (G4S-sulfatase) | Zobellia galactanivorans | Removes sulfate from the C4 position of galactose in κ-neocarrabiose. | Exo-acting | asm.org |
Glycoside Hydrolase and Lyase-Mediated Depolymerization
Once desulfated, or in some cases before desulfation, the polysaccharide backbone is cleaved by either glycoside hydrolases or polysaccharide lyases. Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds, adding a molecule of water in the process. Polysaccharide lyases (PLs), conversely, break the glycosidic bond via a β-elimination mechanism, resulting in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide. mdpi.com Carrageenases, the enzymes that break down carrageenan, can be found in both GH and PL families. nih.gov
While not active on carrageenan-derived substrates like Methylcarrabioside 4'-sulfate, chondroitin (B13769445) sulfate lyases are a well-studied group of polysaccharide lyases that act on structurally different sulfated carbohydrates, namely glycosaminoglycans (GAGs). GAGs such as chondroitin sulfate are major components of the extracellular matrix in animals. mdpi.com
Chondroitin sulfate lyases are bacterial enzymes that degrade chondroitin sulfate and dermatan sulfate via a β-elimination reaction, cleaving the β-1,4 glycosidic linkage between an N-acetylhexosamine and a uronic acid. mdpi.com They are classified based on their substrate specificity.
Chondroitin AC Lyase (EC 4.2.2.5): Cleaves chondroitin sulfate A (sulfated at C4 of GalNAc) and chondroitin sulfate C (sulfated at C6 of GalNAc). It shows little to no activity on dermatan sulfate.
Chondroitin B Lyase (EC 4.2.2.-): Specifically cleaves dermatan sulfate (chondroitin sulfate B), which contains L-iduronic acid instead of D-glucuronic acid.
Chondroitin ABC Lyase (EC 4.2.2.4): Exhibits broad specificity, degrading chondroitin sulfates A, B (dermatan sulfate), and C. mdpi.com
The action of these lyases produces unsaturated disaccharide units, which have a characteristic UV absorbance at 232 nm, a feature often used to measure enzyme activity. The specificity of these enzymes makes them valuable tools for the structural analysis of GAGs and for the production of low-molecular-weight oligosaccharides with potential therapeutic applications. mdpi.com
Table 2: Substrate Specificity of Chondroitin Sulfate Lyases
| Enzyme | Abbreviation | Primary Substrates | Action |
|---|---|---|---|
| Chondroitin AC Lyase | CSase AC | Chondroitin Sulfate A (CSA), Chondroitin Sulfate C (CSC) | Cleaves β-1,4-linkages to D-glucuronic acid. |
| Chondroitin B Lyase | CSase B | Dermatan Sulfate (CSB) | Cleaves β-1,4-linkages to L-iduronic acid. |
| Chondroitin ABC Lyase | CSase ABC | CSA, CSC, Dermatan Sulfate (CSB) | Broad specificity, cleaves linkages to both uronic acids. mdpi.com |
Analytical Techniques for the Characterization and Quantification of Sulfated Carbohydrates
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation and analysis of complex mixtures. In the context of sulfated carbohydrates, various chromatographic methods are utilized to separate oligosaccharides based on size, charge, and polarity.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfated oligosaccharides. nih.govshodex.com The separation principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. youtube.com For sulfated carbohydrates, reversed-phase HPLC (RP-HPLC) is often employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net To enhance the retention and separation of highly polar sulfated compounds, ion-pairing agents can be added to the mobile phase. acs.org
Different types of detectors can be coupled with HPLC to identify and quantify the separated molecules:
UV/DAD (Diode Array Detector): While native carbohydrates have poor UV absorbance, they can be chemically modified with a UV-active label, such as pyridylamine (PA), to enable detection. nih.gov A Diode Array Detector can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a particularly powerful approach. acs.orgnih.govfrontiersin.org MS provides mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight of the oligosaccharides and their fragments. lcms.cznih.gov This is invaluable for identifying specific sulfated species like Methylcarrabioside (B157825) 4'-sulfate and for sequencing oligosaccharide chains. frontiersin.orgnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of delicate molecules like sulfated GAGs. nih.govscienceopen.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govfrontiersin.orglcms.cz
Table 1: HPLC Methods for Sulfated Carbohydrate Analysis
| Chromatographic Mode | Column Example | Mobile Phase Example | Detector | Application |
|---|---|---|---|---|
| Reversed-Phase (RP) | C18 nih.govacs.orgturkjps.org | Acetonitrile/water with ion-pairing agent acs.org | UV/DAD, MS nih.govacs.orgnih.gov | Separation of derivatized or underivatized oligosaccharides. |
| Anion-Exchange (AEX) | Strong Anion Exchange (SAX) oup.com | Salt gradient (e.g., NaCl) | UV, MS | Separation based on charge (number of sulfate (B86663) groups). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide or amino-based columns shodex.com | Acetonitrile/water gradient | Fluorescence, MS | Separation of polar compounds. |
Ion Chromatography (IC) for Sulfate Content Determination
Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for determining the sulfate content of carbohydrates. nih.govnih.gov In IC, separation is based on ionic interactions between the charged analytes (in this case, sulfate ions) and the charged stationary phase of the column. lcms.cz
The process for sulfate content determination typically involves the hydrolysis of the sulfated carbohydrate to liberate the sulfate ions. These liberated sulfate ions are then separated from other ions in the sample and quantified. nih.govnih.gov A key advantage of IC is its ability to separate sulfate from other interfering anions like phosphate (B84403) and chloride, which can be a challenge with other methods. nih.gov The detection is usually accomplished using a conductivity detector. lcms.cz IC has been successfully applied to determine the sulfate content in various complex carbohydrates and glycoproteins. nih.govnih.gov
Gel Permeation Chromatography (GPC) for Size Characterization
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. lcms.cz This method is particularly useful for characterizing the size distribution of oligosaccharides. oup.comnih.gov
In GPC, the stationary phase consists of porous beads. lcms.cz Larger molecules are excluded from the pores and therefore travel through the column more quickly, eluting first. Smaller molecules can enter the pores, leading to a longer path and later elution. By calibrating the column with standards of known molecular weight, the size of unknown oligosaccharides can be estimated. lcms.cz GPC is often used as a preliminary fractionation step to isolate oligosaccharides of a certain size range before further analysis by other techniques like HPLC or MS. oup.comnih.gov
Table 2: GPC Columns and Their Typical Molecular Weight Ranges
| Column Type | Typical MW Range (for Polystyrene) | Application |
|---|---|---|
| Styragel® HR | Low to mid molecular weight | High-resolution analysis of oligomers. lcms.cz |
| Styragel® HT | Broad range | Analysis of a wide range of polymer sizes. |
| Styragel® HT High Temperature | Up to >400,000,000 | Analysis of high molecular weight polymers at elevated temperatures. |
Data based on general product information.
Spectrophotometric and Turbidimetric Assays for Sulfate Analysis
Spectrophotometric and turbidimetric methods offer relatively simple and rapid ways to quantify the total sulfate content in a sample. These methods are often used for routine analysis.
One common turbidimetric method involves the precipitation of sulfate ions with barium chloride (BaCl₂) to form a fine suspension of barium sulfate (BaSO₄). researchgate.netepa.gov The turbidity of this suspension, which is directly proportional to the sulfate concentration, is then measured using a spectrophotometer at a specific wavelength, typically around 420-450 nm. researchgate.netepa.gov It is important to control the reaction conditions, such as pH and the presence of stabilizing agents, to ensure reproducible precipitate formation. researchgate.net
Colorimetric methods, such as the phenol-sulfuric acid method, are used to determine the total carbohydrate content. umass.edu This method involves the reaction of carbohydrates with phenol (B47542) in the presence of sulfuric acid, which produces a colored product that can be quantified spectrophotometrically. umass.edu While this method does not directly measure sulfate, it is often used in conjunction with sulfate-specific assays to determine the degree of sulfation of a carbohydrate.
Elemental Analysis for Sulfur Content
Elemental analysis is a fundamental technique that provides the percentage composition of elements, including carbon, hydrogen, nitrogen, and sulfur (CHNS), in a sample. nih.govnih.gov For sulfated carbohydrates like Methylcarrabioside 4'-sulfate, elemental analysis is a direct method to determine the total sulfur content. scispace.com
The sample is combusted at a high temperature, and the resulting gases are separated and quantified by a detector. The amount of sulfur dioxide produced is directly proportional to the sulfur content of the original sample. This information, combined with the molecular structure, can be used to confirm the degree of sulfation. nih.gov Elemental analysis is a highly accurate and precise method, often used to validate the results obtained from other techniques. nih.govscispace.com
Table 3: Comparison of Analytical Techniques for Sulfated Carbohydrates
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV/DAD/MS | Separation, quantification, molecular weight, structural information acs.orgnih.govnih.gov | High resolution, sensitivity, and specificity. nih.gov | May require derivatization for UV detection. nih.gov |
| Ion Chromatography (IC) | Quantification of sulfate content. nih.govnih.gov | High selectivity for ions, good for complex matrices. nih.gov | Requires hydrolysis step to liberate sulfate. nih.gov |
| Gel Permeation Chromatography (GPC) | Size distribution and molecular weight estimation. oup.comlcms.cznih.gov | Good for fractionation and size profiling. oup.comnih.gov | Lower resolution compared to HPLC. |
| Spectrophotometric/Turbidimetric Assays | Total sulfate or carbohydrate content. researchgate.netresearchgate.netumass.edu | Simple, rapid, and cost-effective. researchgate.net | Prone to interferences, less specific. epa.gov |
| Elemental Analysis | Percentage of sulfur and other elements. nih.govnih.govscispace.com | High accuracy and precision for bulk samples. scispace.com | Does not provide information on the location of sulfate groups. |
Perspectives and Future Research Directions in Methylcarrabioside 4 Sulfate Studies
Development of Novel Synthetic Routes
The chemical synthesis of complex carbohydrates like Methylcarrabioside (B157825) 4'-sulfate presents significant challenges. These difficulties arise from the need for precise control over stereochemistry at the glycosidic linkage and the regioselective installation of the sulfate (B86663) group.
Current research in glycoside synthesis often focuses on pioneering new catalytic systems and protecting group strategies to overcome these hurdles. For instance, novel methods for creating N-glycosides have utilized gold or silver catalysis to facilitate the formation of the glycosidic bond. iiserpune.ac.in The chemical synthesis and modification of such compounds is a demanding process due to potential incompatibilities, such as the basicity of certain molecular components and the acidic conditions often required for reactions. iiserpune.ac.in
Future work in synthesizing Methylcarrabioside 4'-sulfate will likely concentrate on:
Catalyst Development: Designing new catalysts that can stereoselectively form the specific glycosidic bond of carrabioside under mild conditions.
Orthogonal Protecting Groups: Implementing advanced protecting group schemes that allow for the deprotection of the 4'-hydroxyl group for sulfation without disturbing other sensitive parts of the molecule.
Enzymatic or Chemo-enzymatic Synthesis: Combining the precision of enzymes with the scalability of chemical synthesis to create more efficient and environmentally friendly production routes.
The development of robust and scalable synthetic routes is a critical endeavor, as it will enable the production of sufficient quantities of this compound for in-depth biological and structural studies. rsc.orgchemrxiv.org
Elucidation of Precise Enzymatic Mechanisms
In biological systems, the sulfation of carbohydrates is not random but is controlled by a series of specific enzymes. Understanding these enzymatic mechanisms is key to comprehending the function of this compound. The established pathway for such sulfation reactions involves a universal sulfate donor, adenosine (B11128) 3'-phosphate 5'-phosphosulfate (PAPS). nih.gov
The formation of PAPS itself is a two-step enzymatic process:
ATP sulfurylase catalyzes the reaction of sulfate with ATP to form adenosine 5'-phosphosulfate (APS).
APS kinase then phosphorylates APS to yield PAPS.
Once formed, a specific sulfotransferase enzyme catalyzes the transfer of the sulfo group from PAPS to the 4'-position of the methylcarrabioside acceptor molecule. A major research direction is the identification and characterization of the specific sulfotransferase responsible for producing this compound. Investigating this pathway can be aided by the use of inhibitors; for example, molybdate (B1676688) is known to act as a competitive inhibitor of sulfate transport and can block the formation of APS and subsequently PAPS. nih.gov
Future research will aim to:
Isolate and sequence the specific sulfotransferase(s) involved.
Determine the enzyme's structure and active site configuration.
Understand the regulatory mechanisms that control the expression and activity of this enzyme in organisms that produce this compound.
Advanced Structural Characterization of Complex Glycan Structures
The structural analysis of glycans is inherently complex due to their potential for branching, isomeric structures (different linkages between the same monosaccharides), and various modifications like sulfation. researchgate.net Distinguishing between these subtle variations requires sophisticated analytical techniques, as multiple glycan isoforms can possess the same mass. neb.com
Several advanced methods are employed for the detailed characterization of sulfated glycans:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for providing definitive structural information. It was instrumental in identifying 4-O-sulfated LacdiNAc (LDN) derivatives on the SARS-CoV-2 spike protein by detecting the unique chemical shifts caused by the sulfate group at the 4-position of the GalNAc residue. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS) or matrix-assisted laser desorption/ionization (MALDI-TOF), is essential for determining glycan composition and sequence. aspariaglycomics.comnih.gov Techniques using porous graphitic carbon (PGC) for liquid chromatography are particularly effective at separating closely related structural isomers before MS analysis. nih.gov
Exoglycosidase Digestion: This method involves sequentially treating a glycan with highly specific exoglycosidases that cleave particular monosaccharides with specific linkages. neb.com By analyzing the sample after each digestion, researchers can deduce the sequence and linkage of the glycan structure, resolving ambiguities that MS alone cannot. neb.com
Table 1: Advanced Techniques for Glycan Structural Characterization
| Technique | Application in Glycan Analysis | Key Advantages |
|---|---|---|
| NMR Spectroscopy | Determination of anomeric configuration, linkage positions, and substitution patterns (e.g., sulfation). | Provides unambiguous structural detail without derivatization. nih.gov |
| LC-MS/MS | Separation of glycan isomers and determination of composition and fragmentation patterns. | High sensitivity and ability to analyze complex mixtures. nih.gov |
| MALDI-TOF MS | Rapid analysis of glycan profiles and determination of molecular weights. | High throughput and tolerance for some impurities. aspariaglycomics.com |
| Exoglycosidase Arrays | Sequential removal of monosaccharides to confirm sequence and linkage. | Resolves isomeric ambiguities and validates structural assignments. neb.com |
Future research will focus on integrating these methods to provide a comprehensive picture of complex glycans containing the this compound motif, especially within larger biological structures like glycoproteins.
Role in Carbon and Sulfur Biogeochemical Cycles
As a molecule containing both organic carbon and sulfur, this compound is a potential participant in the interconnected biogeochemical cycles of these elements, particularly in marine environments. researchgate.net Marine microorganisms are the primary drivers of these cycles through their diverse metabolic activities.
Role in the Sulfur Cycle: Anoxic marine sediments are often sites of intense sulfur cycling, where sulfate reduction is a dominant pathway for the breakdown of organic matter. geochemicalperspectives.org Sulfate-reducing bacteria (SRB) utilize sulfate as a terminal electron acceptor, reducing it to sulfide (B99878). geochemicalperspectives.org The sulfate group on this compound could serve as a substrate for this process. The interplay between sulfate reduction and the oxidation of sulfide by other microbes creates a "cryptic sulfur cycle" that is fundamental to the redox balance of these environments. geochemicalperspectives.org
Role in the Carbon Cycle: The methyl and carbohydrate portions of the molecule represent a source of organic carbon. In sulfate-reducing zones, some microorganisms can utilize methylated compounds for methanogenesis (methane production). nih.gov This process, known as methylotrophic methanogenesis, can occur even in the presence of sulfate, leading to a "cryptic methane (B114726) cycle" where methane is produced and consumed simultaneously. nih.gov this compound could potentially fuel this cycle, providing methylated substrates for methanogens like Methanococcoides. nih.gov The competition for substrates between different microbial guilds, such as iron-reducers, sulfate-reducers, and methanogens, is a critical factor that determines the fate of carbon and sulfur in these sedimentary environments. nih.gov
Table 2: Potential Biogeochemical Roles of this compound
| Biogeochemical Cycle | Microbial Process | Potential Role of this compound | Key Microorganisms |
|---|---|---|---|
| Sulfur Cycle | Dissimilatory Sulfate Reduction | Source of sulfate for microbial respiration. | Sulfate-Reducing Bacteria (SRB) |
| Carbon Cycle | Methylotrophic Methanogenesis | Substrate for methane production in anoxic sediments. | Methanococcoides and other methylotrophic archaea |
| Coupled C-S Cycles | Anaerobic Mineralization | Serves as an electron donor (carbon) and acceptor (sulfate) source, linking the cycles. | SRB, Anaerobic Methanotrophic Archaea (ANME) |
Future research in this area will involve incubation experiments with labeled isotopes to trace the fate of the carbon and sulfur from this compound in various microbial communities. This will provide direct evidence of its role and importance in these fundamental global processes.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methylcarrabibioside 4'-sulfate, and how do researchers validate purity and structural integrity?
- Methodological Answer : Common synthesis routes involve sulfation of methylcarrabioside using sulfur trioxide complexes or chlorosulfonic acid in anhydrous conditions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm sulfation at the 4'-position and mass spectrometry (MS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors . Challenges in reproducibility may arise from incomplete sulfation or side reactions, necessitating optimization of reaction time and temperature .
Q. How do researchers address contradictions in spectral data (e.g., NMR or IR) when characterizing Methylcarrabibioside 4'-sulfate?
- Methodological Answer : Discrepancies in spectral data often stem from solvent effects, impurities, or tautomeric forms. Researchers should:
- Compare observed data with computational predictions (e.g., density functional theory for NMR chemical shifts).
- Replicate experiments under controlled conditions (e.g., standardized solvent systems).
- Cross-validate using complementary techniques (e.g., X-ray crystallography for absolute configuration) .
Q. What are the key thermodynamic properties of Methylcarrabibioside 4'-sulfate, and how are they experimentally determined?
- Methodological Answer : Thermodynamic parameters like enthalpy (ΔH°), entropy (ΔS°), and heat capacity (Cp) are measured using calorimetry (e.g., differential scanning calorimetry) or derived from solubility studies. For example, Shomate equations can model Cp as a function of temperature, while phase transitions (e.g., crystallization) are analyzed via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical control of Methylcarrabibioside 4'-sulfate synthesis to minimize undesired isomers?
- Methodological Answer : Advanced strategies include:
- Catalytic asymmetric sulfation : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enforce stereoselectivity.
- Computational modeling : Predict transition states and energy barriers for competing pathways using molecular dynamics simulations .
- In-situ monitoring : Employ real-time techniques like Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What statistical approaches are recommended for resolving contradictions in bioactivity data across studies on Methylcarrabibioside 4'-sulfate?
- Methodological Answer : Meta-analytical frameworks are critical:
- Systematic reviews : Aggregate data from multiple studies, accounting for variables like assay type (e.g., in vitro vs. in vivo) and dosage.
- Sensitivity analysis : Identify outliers or confounding factors (e.g., solvent polarity in bioassays).
- Bayesian modeling : Quantify uncertainty and update hypotheses as new data emerge .
Q. How can researchers design experiments to elucidate the metabolic pathways of Methylcarrabibioside 4'-sulfate in model organisms?
- Methodological Answer : A phased approach is recommended:
- Isotopic labeling : Use ¹⁴C or ³H isotopes to track metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Knockout models : Compare wild-type and enzyme-deficient organisms to identify key enzymes in sulfation or degradation pathways.
- Kinetic studies : Determine Michaelis-Menten parameters for metabolic enzymes to infer pathway dominance .
Methodological Frameworks for Data Interpretation
Q. What criteria should guide the selection of computational tools for modeling Methylcarrabibioside 4'-sulfate's interaction with biological targets?
- Methodological Answer : Prioritize tools based on:
- Force field compatibility : Ensure parameters are validated for sulfated glycosides (e.g., CHARMM or GLYCAM).
- Docking accuracy : Benchmark against crystallographic data for receptor-ligand complexes.
- Scalability : Use molecular dynamics software (e.g., GROMACS) for long-timescale simulations .
Q. How should researchers structure a literature review to identify gaps in Methylcarrabibioside 4'-sulfate's pharmacological profile?
- Methodological Answer : Follow systematic review protocols:
- Database selection : Use Scopus, Web of Science, and PubMed with Boolean queries (e.g., "Methylcarrabibioside 4'-sulfate AND pharmacokinetics").
- Inclusion/exclusion criteria : Filter studies by assay type, organism, and statistical rigor.
- Thematic synthesis : Categorize findings into efficacy, toxicity, and mechanistic insights to highlight understudied areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
